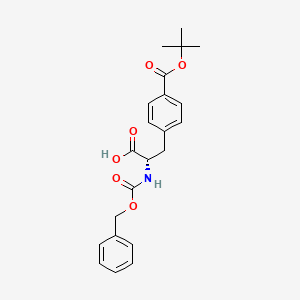

N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine

CAS No.: 270567-85-6

Cat. No.: VC7820101

Molecular Formula: C22H25NO6

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 270567-85-6 |

|---|---|

| Molecular Formula | C22H25NO6 |

| Molecular Weight | 399.4 g/mol |

| IUPAC Name | (2S)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C22H25NO6/c1-22(2,3)29-20(26)17-11-9-15(10-12-17)13-18(19(24)25)23-21(27)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,25)/t18-/m0/s1 |

| Standard InChI Key | IRYLLSSJKNKUNJ-SFHVURJKSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine (C₂₂H₂₅NO₆) has a molecular weight of 399.4 g/mol and the IUPAC name (2S)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 270567-85-6 |

| Isomeric SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC@@HNC(=O)OCC2=CC=CC=C2 |

| InChI Key | IRYLLSSJKNKUNJ-SFHVURJKSA-N |

| XLogP3 | 3.9 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

The stereochemical integrity of the L-configuration at the alpha-carbon is preserved, as evidenced by the chiral center denoted in the SMILES notation. The Boc group at the para position introduces steric bulk, reducing π-π stacking interactions between aromatic side chains during peptide assembly .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic bands at 1734 cm⁻¹ (C=O stretch of carbamate), 1666–1613 cm⁻¹ (carbamate C=O), and 1361 cm⁻¹ (C(CH₃)₃ symmetric deformation) . Nuclear magnetic resonance (NMR) spectra exhibit distinct signals:

-

¹H NMR: A singlet at δ 1.43 ppm integrates for nine protons from the Boc group’s tert-butyl moiety. The Cbz group’s benzyl protons appear as a multiplet at δ 7.32–7.25 ppm .

-

¹³C NMR: The carbonyl carbons of the Boc and Cbz groups resonate at δ 156.2 and δ 155.8 ppm, respectively .

Synthetic Methodologies and Reaction Design

Stepwise Protection Strategy

The synthesis begins with sequential protection of L-phenylalanine:

-

Boc Protection: Treatment of L-phenylalanine with di-tert-butyl dicarbonate [(Boc)₂O] in a dioxane/water mixture (1:1) at 0°C installs the Boc group on the side chain’s para position. Triethylamine (1.6 eq) facilitates deprotonation, achieving a 98% yield after 18 hours .

-

Cbz Protection: The alpha-amino group is then protected using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. This step proceeds quantitatively under anhydrous conditions.

Critical Reaction Parameters:

-

Temperature control (<5°C) during Boc installation minimizes racemization.

-

Anhydrous DCM ensures high Cbz incorporation efficiency (>95%) .

Deprotection Kinetics

Orthogonal deprotection enables sequential side chain and backbone modifications:

-

Boc Removal: Trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group within 30 minutes at 25°C, leaving the Cbz group intact .

-

Cbz Removal: Hydrogenolysis over palladium on carbon (10% Pd/C) under H₂ atmosphere (1 atm) in methanol selectively removes the Cbz group, with full deprotection achieved in 2 hours.

Applications in Peptide and Prodrug Design

Solid-Phase Peptide Synthesis (SPPS)

The compound’s dual protection scheme is indispensable in Fmoc/t-Bu SPPS strategies:

-

Resin Loading: Anchoring via the carboxylic acid group to Wang resin occurs using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), achieving >90% coupling efficiency .

-

Sequential Assembly: Following Boc deprotection, the exposed alpha-amino group participates in chain elongation. The side chain Boc group remains stable under piperidine-mediated Fmoc removal conditions (20% v/v in DMF) .

Case Study: Synthesis of a β-amyloid inhibitor peptide (Ac-LVFFAED-NH₂) utilized this derivative to incorporate a para-Boc-protected phenylalanine at position 4, enabling post-assembly modification via click chemistry.

Emerging Research Directions

β-Peptide Hybrids

Recent work couples this derivative with β-amino acids via Wolff rearrangement:

-

Diazoketone formation from Boc-protected precursors using diazomethane .

-

Silver benzoate-catalyzed rearrangement yields β²-homo-phenylalanine analogs with enhanced protease resistance .

PET Tracer Development

Fluoroethyl analogs (e.g., 2-[¹⁸F]FELP) derived from this scaffold show promise as LAT1-targeted PET tracers, achieving tumor-to-brain ratios of 4.7:1 in glioblastoma models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume